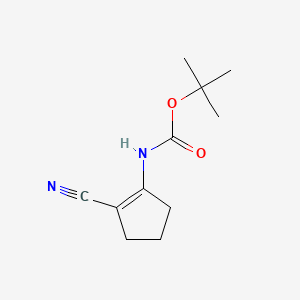![molecular formula C9H10ClFN2 B13698106 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 2-position and a [(3-fluoro-1-azetidinyl)methyl] group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the nucleophilic substitution of a 2-chloropyridine derivative with a [(3-fluoro-1-azetidinyl)methyl] group under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its properties in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. The azetidinyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of the azetidinyl group.
2-Chloro-5-methylpyridine: Contains a methyl group instead of the [(3-fluoro-1-azetidinyl)methyl] group.
2-Chloro-5-(chloromethyl)pyridine: Features a chloromethyl group instead of the [(3-fluoro-1-azetidinyl)methyl] group.
Uniqueness
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C9H10ClFN2 |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
2-chloro-5-[(3-fluoroazetidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C9H10ClFN2/c10-9-2-1-7(3-12-9)4-13-5-8(11)6-13/h1-3,8H,4-6H2 |
Clave InChI |
IIZABUQDBXWYLE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CN=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
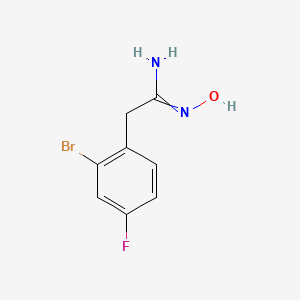
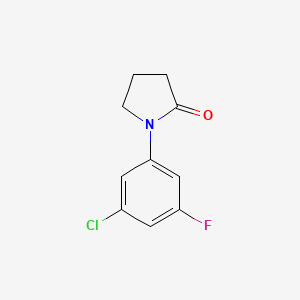

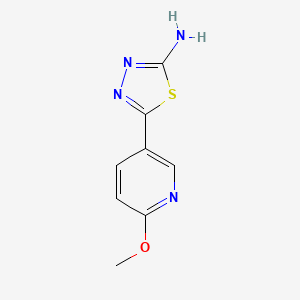
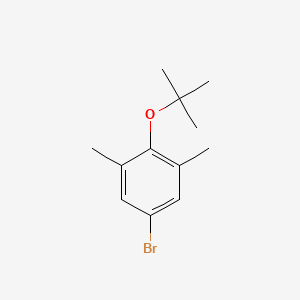
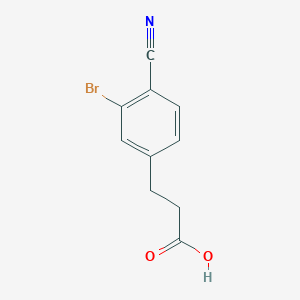


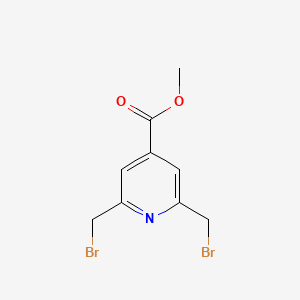
![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
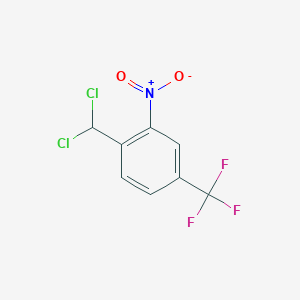
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
